molecular formula C17H20FN5O2 B2828336 1-(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide CAS No. 1448130-27-5

1-(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide

Cat. No.: B2828336
CAS No.: 1448130-27-5
M. Wt: 345.378
InChI Key: XCJQDEJHNQORIR-UHFFFAOYSA-N
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Description

1-(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) under mild conditions.

    Introduction of the Fluoro and Methyl Groups: The 4-fluoro-3-methylphenyl group can be introduced through a substitution reaction using appropriate fluorinated and methylated precursors.

    Coupling with Piperidine: The triazole intermediate is then coupled with piperidine-4-carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and methyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum can be used.

    Reduction: Sodium borohydride in methanol or ethanol is commonly used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or other groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluoro or methyl groups.

Scientific Research Applications

1-(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent.

    Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide
  • **1-(1-(4-chloro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide
  • **1-(1-(4-fluoro-3-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide

Uniqueness

1-(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[1-(4-fluoro-3-methylphenyl)-5-methyltriazole-4-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O2/c1-10-9-13(3-4-14(10)18)23-11(2)15(20-21-23)17(25)22-7-5-12(6-8-22)16(19)24/h3-4,9,12H,5-8H2,1-2H3,(H2,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJQDEJHNQORIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)N3CCC(CC3)C(=O)N)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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